molecular formula C11H15NO2 B13472058 3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine

3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine

Cat. No.: B13472058
M. Wt: 193.24 g/mol
InChI Key: RENPYWQGZDJVMI-GQCTYLIASA-N
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Description

3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a dimethoxyphenyl group attached to a prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 3-(2,3-dimethoxyphenyl)-2-nitropropene.

    Reduction: The nitro group in the intermediate is then reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-(2,3-Dimethoxyphenyl)prop-2-en-1-al (aldehyde) and 3-(2,3-Dimethoxyphenyl)propanoic acid (carboxylic acid).

    Reduction: 3-(2,3-Dimethoxyphenyl)propylamine.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine involves its interaction with molecular targets in the body. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may induce reactive oxygen species (ROS) generation, leading to oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    3,5-Dimethoxyphenylprop-2-en-1-amine: Another related compound with variations in the position of methoxy groups.

Uniqueness

3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Its ability to generate ROS and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-7H,8,12H2,1-2H3/b6-4+

InChI Key

RENPYWQGZDJVMI-GQCTYLIASA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/CN

Canonical SMILES

COC1=CC=CC(=C1OC)C=CCN

Origin of Product

United States

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